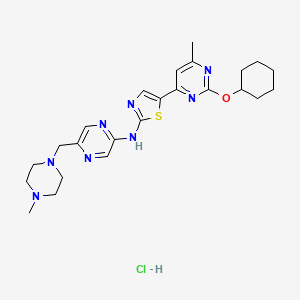

8-Hydroxynevirapine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxynevirapine is a tertiary amino compound and an aromatic amine.

Scientific Research Applications

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of nevirapine, including its metabolite 8-hydroxynevirapine, have been extensively studied. Research demonstrates the complex interaction of nevirapine with various hepatic cytochrome P450 (CYP) isoforms, leading to the production of primary hydroxylated metabolites, including this compound. Genetic polymorphisms in CYP2B6 are shown to influence the metabolite ratios of this compound, suggesting a role in drug efficacy and toxicity (Eloy et al., 2017). Additionally, studies have explored how these metabolites change under the influence of enzyme induction, enzyme inhibition, and host genetics, providing insights into nevirapine biotransformation pathways (Fan-Havard et al., 2013).

Metabolite Monitoring and Adherence Assessment

The quantification of nevirapine and its metabolites, including this compound, in biological samples like hair, can be used for assessing long-term adherence to antiretroviral therapy. Such monitoring offers a more comprehensive reflection of adherence over time (Yang et al., 2020).

Role in Nevirapine-Induced Toxicity

The cytotoxicity associated with nevirapine and its metabolites, including this compound, has been investigated to understand the drug's adverse effects. The formation of electrophilic derivatives through metabolic activation and their potential involvement in toxic responses are significant areas of study (Fang et al., 2018). Research into these metabolites offers crucial insights into the mechanisms underlying nevirapine's hepatotoxicity and skin rashes.

Sex-Dependent Metabolism

Studies have shown that there are sex-dependent variations in the metabolism of nevirapine, which affects the levels and ratios of its metabolites, including this compound. This variation contributes to the sex-dependent dimorphic profile of nevirapine's adverse drug reactions (Marinho et al., 2014). Understanding these differences is crucial for personalized medicine approaches in HIV treatment.

properties

CAS RN |

254889-32-2 |

|---|---|

Molecular Formula |

C₁₅H₁₄N₄O₂ |

Molecular Weight |

282.3 |

IUPAC Name |

2-cyclopropyl-13-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

InChI |

InChI=1S/C15H14N4O2/c1-8-4-5-16-14-12(8)18-15(21)11-6-10(20)7-17-13(11)19(14)9-2-3-9/h4-7,9,20H,2-3H2,1H3,(H,18,21) |

SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)O)C(=O)N2)C4CC4 |

synonyms |

11-Cyclopropyl-5,11-dihydro-8-hydroxy-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one_x000B_ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)

![4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE](/img/no-structure.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)